(4-Methylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(4-Methylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound featuring a thiazole ring and a thiazepane ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with a 2-aminothiazole scaffold, which is a part of the given compound, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
For instance, certain 2-o-tolyl substituted compounds have been found to exert a significant antiproliferative effect by interfering with Ras farnesylation , a process crucial for the function of the Ras protein involved in cell signal transduction.
Biochemical Pathways
It’s known that compounds with a 2-aminothiazole scaffold can affect a broad range of biochemical pathways, given their broad pharmacological spectrum .
Result of Action
Compounds with similar structures have been found to have antiproliferative effects, suggesting that they may inhibit cell growth or division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the thiazepane ring. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Methylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes involving thiazole and thiazepane rings.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It might be used in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds share the thiazole ring and have been studied for their anticancer properties.
Thiadiazole Derivatives: Similar in structure, these compounds also exhibit significant biological activity.
Uniqueness
(4-Methylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is unique due to the combination of the thiazole and thiazepane rings, which may confer distinct chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-12-5-3-4-6-14(12)15-7-8-19(9-10-21-15)17(20)16-13(2)18-11-22-16/h3-6,11,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOZJBMINRMMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(N=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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